N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide
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Overview
Description
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is a chemical compound that belongs to the class of piperazine derivatives Piperazines are known for their diverse biological activities, including antipsychotic, antihistaminic, and antiparkinsonian properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide typically involves the reaction of 4-chlorophenylpiperazine with furan-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane at room temperature.
Industrial Production Methods: On an industrial scale, the synthesis may involve optimizing reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction parameters and improved safety profiles.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, alkaline conditions.
Reduction: Lithium aluminum hydride, anhydrous ether.
Substitution: Alkyl halides, strong bases like sodium hydride.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated piperazines.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperazine core makes it a versatile intermediate in organic synthesis.
Biology: In biological research, N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide can be used to study receptor-ligand interactions. Its structural similarity to neurotransmitters allows it to be used in neuropharmacology studies.
Medicine: This compound has potential therapeutic applications, particularly in the treatment of neurological disorders. Its ability to interact with dopamine receptors makes it a candidate for the development of antipsychotic and antiparkinsonian drugs.
Industry: In the chemical industry, this compound can be used as an intermediate in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves its interaction with dopamine receptors. By binding to these receptors, it modulates neurotransmitter activity, which can influence various physiological processes.
Molecular Targets and Pathways:
Dopamine Receptors: The compound primarily targets dopamine D2 and D3 receptors.
Pathways: It affects the dopaminergic pathways in the brain, which are involved in motor control, reward, and cognition.
Comparison with Similar Compounds
N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide: This compound is structurally similar but has a methoxy group instead of a furan ring.
Cetirizine: Another piperazine derivative used as an antihistamine.
Uniqueness: N-(2-(4-(4-Chlorophenyl)piperazin-1-yl)ethyl)furan-2-carboxamide is unique due to its furan-2-carboxamide moiety, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and diverse reactivity make it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O2/c18-14-3-5-15(6-4-14)21-11-9-20(10-12-21)8-7-19-17(22)16-2-1-13-23-16/h1-6,13H,7-12H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTAWAXPOIPKSNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)C2=CC=CO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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